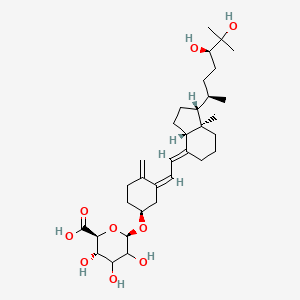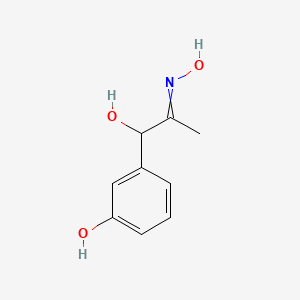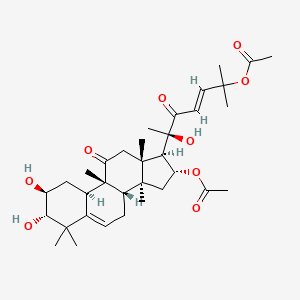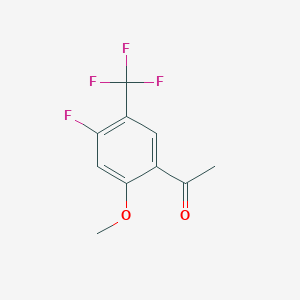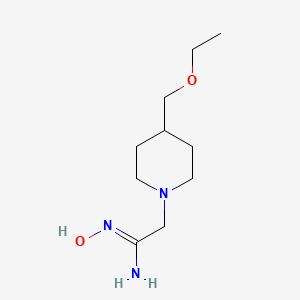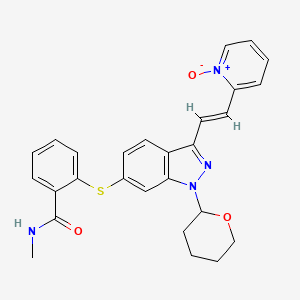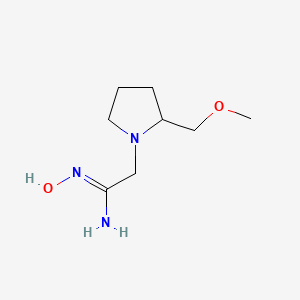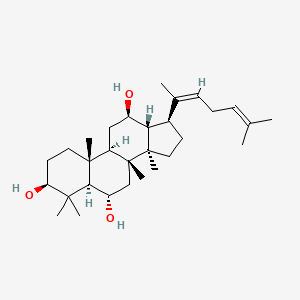
1-(4-((4-Aminobutyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((4-Aminobutyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a trifluoroethanone group, and an aminobutyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 1-(4-((4-Aminobutyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoroethanone Group: The trifluoroethanone group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetyl chloride and an appropriate catalyst.
Attachment of the Aminobutyl Side Chain: The aminobutyl side chain can be attached through a nucleophilic substitution reaction, where the chloroquinoline intermediate reacts with 4-aminobutylamine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-(4-((4-Aminobutyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The trifluoroethanone group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids), and controlled temperatures.
Aplicaciones Científicas De Investigación
1-(4-((4-Aminobutyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities. It is also investigated for its role in modulating neurotransmitter systems.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-(4-((4-Aminobutyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular membranes, affecting ion channels and transporters, which in turn influences cellular signaling pathways.
Comparación Con Compuestos Similares
1-(4-((4-Aminobutyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can be compared with other similar compounds, such as:
Chloroquine: Both compounds contain a quinoline core, but chloroquine lacks the trifluoroethanone group and aminobutyl side chain.
Hydroxychloroquine: Similar to chloroquine, hydroxychloroquine has a hydroxyl group instead of the trifluoroethanone group.
Quinacrine: This compound also has a quinoline core but differs in its side chains and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H16Cl2F3N3O |
|---|---|
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
1-[4-(4-aminobutylamino)-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C15H15ClF3N3O.ClH/c16-9-3-4-10-12(7-9)22-8-11(14(23)15(17,18)19)13(10)21-6-2-1-5-20;/h3-4,7-8H,1-2,5-6,20H2,(H,21,22);1H |
Clave InChI |
UHYDODKMZGERGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN=C2C=C1Cl)C(=O)C(F)(F)F)NCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


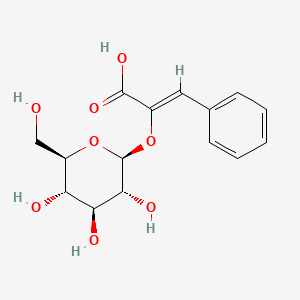
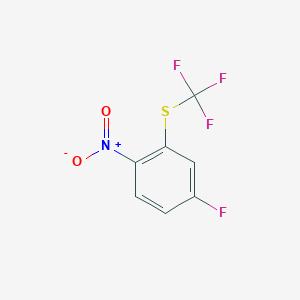
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B13431220.png)
